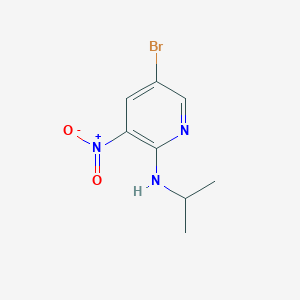

5-Bromo-2-isopropylamino-3-nitropyridine

Description

5-Bromo-2-isopropylamino-3-nitropyridine (CAS: 954228-62-7) is a halogenated pyridine derivative with a bromine atom at position 5, a nitro group at position 3, and an isopropylamino substituent at position 2. Its molecular formula is C₈H₁₀BrN₃O₂, and it has a purity of ≥98% . The compound is utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic scaffolds due to the electron-withdrawing nitro and bromo groups, which enhance electrophilic reactivity. The isopropylamino group contributes steric bulk and modulates solubility, making it distinct from simpler pyridine derivatives .

Properties

IUPAC Name |

5-bromo-3-nitro-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-5(2)11-8-7(12(13)14)3-6(9)4-10-8/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRLTPGUMVDKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647936 | |

| Record name | 5-Bromo-3-nitro-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954228-62-7 | |

| Record name | 5-Bromo-N-(1-methylethyl)-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954228-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-nitro-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropylamino-3-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 5-bromo-2-isopropylaminopyridine. The nitration reaction typically employs a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Another synthetic route involves the bromination of 2-isopropylamino-3-nitropyridine. This reaction is typically carried out using bromine or a bromine-containing reagent, such as N-bromosuccinimide, in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions are optimized to achieve selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration or bromination processes. These processes are typically carried out in batch or continuous reactors, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropylamino-3-nitropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 5-bromo-2-isopropylamino-3-aminopyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-isopropylamino-3-nitropyridine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents. Its structural features make it a valuable building block for designing molecules with potential therapeutic properties.

Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronic devices.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool for investigating biochemical pathways.

Industrial Chemistry: The compound is used as a precursor in the synthesis of agrochemicals and specialty chemicals. Its reactivity and functional groups make it a versatile starting material for various chemical transformations.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropylamino-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The bromine and nitro groups can interact with specific amino acid residues in the active site of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity.

In material science, the compound’s electronic properties, such as electron affinity and conductivity, play a crucial role in its function. The presence of electron-withdrawing groups (bromine and nitro) can influence the compound’s ability to participate in charge transfer processes, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 5-bromo-2-isopropylamino-3-nitropyridine, highlighting substituent differences and physicochemical properties:

Thermal and Spectroscopic Comparisons

- Thermal Stability: The nitro group in all analogs lowers thermal stability, with decomposition observed at temperatures above 200°C. However, methyl or isopropyl groups (e.g., 2-amino-5-bromo-4-methyl-3-nitropyridine) slightly enhance stability due to steric protection .

- Spectroscopic Signatures: Infrared (IR): The nitro group shows strong absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric stretching). Bromine substituents exhibit C–Br stretching at 650–510 cm⁻¹ . Raman: Aromatic ring vibrations (1600–1400 cm⁻¹) and NO₂ symmetric stretches (~1350 cm⁻¹) are characteristic of these compounds .

Biological Activity

5-Bromo-2-isopropylamino-3-nitropyridine (CAS No. 954228-62-7) is a pyridine derivative with significant implications in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom, an isopropylamino group, and a nitro group, contributes to its diverse biological activities, including enzyme inhibition and receptor interactions.

- Molecular Formula: C₈H₁₀BrN₃O₂

- Molecular Weight: 260.1 g/mol

- Structural Features: The presence of electron-withdrawing groups (bromine and nitro) enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound can act as:

- Enzyme Inhibitor: It may inhibit specific enzymes by binding to their active sites, thus affecting metabolic pathways.

- Receptor Modulator: The structural features allow it to interact with receptor binding sites, influencing cellular signaling processes.

Biological Applications

This compound has been investigated for several applications:

Medicinal Chemistry

The compound serves as an intermediate in synthesizing pharmaceutical agents. Its structural characteristics make it a valuable building block for designing therapeutic compounds with potential anti-cancer or anti-viral properties.

Toxicological Studies

Recent studies have highlighted the toxic effects associated with exposure to 5-Bromo-2-nitropyridine. A case study documented severe health issues in a worker exposed to leaked vapors, resulting in methemoglobinemia and delayed encephalopathy . This underscores the importance of understanding the compound's safety profile in industrial settings.

| Toxic Effects | Symptoms | Outcomes |

|---|---|---|

| Methemoglobinemia | Dizziness, cyanosis, fatigue | Acute renal failure |

| Hemolytic Anemia | Nausea, vomiting | Rhabdomyolysis |

| Delayed Encephalopathy | Memory loss, slow movements | Confirmed via MRI |

Case Studies

A notable case involved a 40-year-old male who suffered severe symptoms after occupational exposure to 5-Bromo-2-nitropyridine. The patient exhibited rapid onset of dizziness and cyanosis, leading to hospitalization where methemoglobinemia was confirmed. MRI conducted 82 days post-exposure revealed significant brain abnormalities .

Research Findings

Research indicates that the compound's biological activity is influenced by its structural components:

- Enzyme Interaction: The nitro group may facilitate interactions that lead to enzyme inhibition.

- Cellular Effects: Studies suggest that it can modulate cellular signaling pathways, affecting gene expression and cellular metabolism .

- Comparative Analysis: When compared to similar compounds, such as 5-Bromo-2-amino-3-nitropyridine, the presence of the isopropyl group enhances its reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.